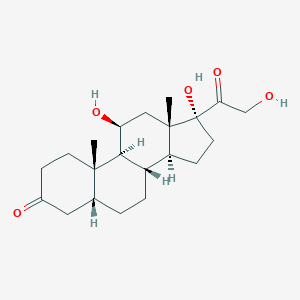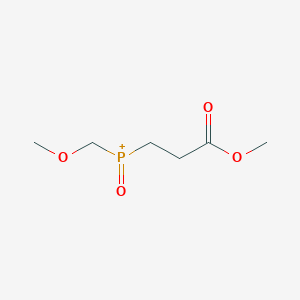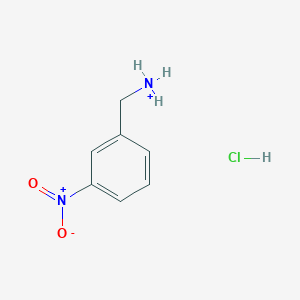
Dihydrocortisol
Overview
Description
Dihydrocortisol is a metabolite of cortisol, a glucocorticoid hormone produced by the adrenal cortex. It plays a role in various physiological processes, including the regulation of metabolism, immune response, and stress response. This compound is structurally characterized by the presence of hydroxyl groups at positions 11, 17, and 21 on the steroid backbone.
Mechanism of Action
Target of Action
Dihydrocortisol, like its parent compound cortisol, primarily targets the glucocorticoid receptor . This receptor is found in almost all tissues in the body and plays a crucial role in a wide array of functions, including glucose and amino acid metabolism, inflammation, and immunity .
Mode of Action
This compound binds to the glucocorticoid receptor, leading to changes in gene expression that result in multiple downstream effects . This binding to the glucocorticoid receptor mediates the inhibition of phospholipase A2, NF-kappa B, other inflammatory transcription factors, and promotes anti-inflammatory genes . The interaction of this compound with its targets leads to decreased inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability .
Biochemical Pathways
This compound is a product of the enzyme steroid 5-beta-reductase, which catalyzes the reduction of several steroids, including cortisol . This enzyme is part of a series of metabolic pathways that control the availability of glucocorticoids to bind and activate the glucocorticoid receptor . These pathways regulate the balance between active glucocorticoids (like cortisol) and their inactive forms, thus controlling local glucocorticoid action .
Pharmacokinetics
It is known that the pharmacokinetics of hydrocortisone, a related compound, can vary significantly from patient to patient . Hydrocortisone has a wide therapeutic index and a moderate duration of action
Result of Action
The molecular and cellular effects of this compound’s action are primarily anti-inflammatory. By binding to the glucocorticoid receptor, this compound suppresses the migration of polymorphonuclear leukocytes and reverses increased capillary permeability . This leads to decreased inflammation and immune response .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the enzyme activity of steroid 5-beta-reductase, which produces this compound, can be affected by factors such as pH, temperature, and the presence of cofactors . Additionally, the action of this compound can be potentiated by other compounds, such as dexamethasone
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrocortisol can be synthesized through the reduction of cortisol. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, at low temperatures to ensure selective reduction of the keto group at position 20 to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale reduction of cortisol using similar reducing agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dihydrocortisol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to form cortisone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of this compound can yield tetrahydrocortisol using strong reducing agents like lithium aluminum hydride.
Substitution: Hydroxyl groups on this compound can undergo substitution reactions with reagents such as acyl chlorides or sulfonyl chlorides to form esters or sulfonates.
Major Products
Oxidation: Cortisone
Reduction: Tetrahydrocortisol
Substitution: Ester or sulfonate derivatives
Scientific Research Applications
Dihydrocortisol has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of cortisol metabolites.
Biology: Studied for its role in the metabolism of corticosteroids and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects and its role in diseases related to cortisol metabolism, such as Cushing’s syndrome and Addison’s disease.
Industry: Utilized in the development of diagnostic assays and in the production of corticosteroid-based pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Cortisol: The parent compound of dihydrocortisol, with similar physiological effects but different metabolic pathways.
Cortisone: An oxidized form of cortisol, used therapeutically for its anti-inflammatory properties.
Tetrahydrocortisol: A further reduced form of this compound, involved in the metabolism of corticosteroids.
Uniqueness
This compound is unique in its specific role as an intermediate in the metabolism of cortisol. Its distinct hydroxylation pattern and metabolic pathways differentiate it from other corticosteroids, making it a valuable compound for studying the detailed mechanisms of corticosteroid metabolism and action.
Properties
IUPAC Name |
(5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14+,15+,16+,18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSFOIGNUQUIGE-AIPUTVCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317085 | |
| Record name | Dihydrocortisol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dihydrocortisol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1482-50-4 | |
| Record name | Dihydrocortisol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1482-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrocortisol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrocortisol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrocortisol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)



![1,3-Dimethylfuro[3,4-c]pyridine](/img/structure/B44962.png)
